![molecular formula C16H11F3N2O2 B2658027 5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile CAS No. 303146-62-5](/img/structure/B2658027.png)

5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

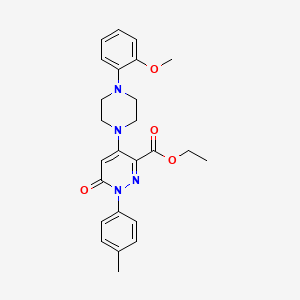

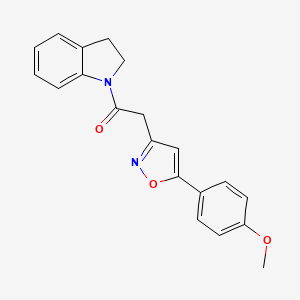

5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile is a chemical compound with the molecular formula C16H11F3N2O2 . It has a molecular weight of 320.27 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves the use of the trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Various methods exist to introduce this functionality. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H11F3N2O2 . The trifluoromethyl group (-CF3) is a key component of this structure .Chemical Reactions Analysis

The trifluoromethyl group in this compound can participate in various chemical reactions . For example, trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 320.27 . More detailed properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications

Synthesis and Antiprotozoal Activity

5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile and its analogues have been synthesized and evaluated for antiprotozoal activity. Studies have shown that these compounds exhibit significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, which cause sleeping sickness and malaria, respectively. Some analogues demonstrated curative effects in an in vivo mouse model for T. b. rhodesiense at low oral dosages (Ismail et al., 2003).

Bronchodilation Properties

Compounds containing nicotinonitrile, including variants of this compound, have been synthesized and studied for their bronchodilation properties. Some of these compounds have shown to exhibit bronchodilation potency significantly higher than the standard reference, theophylline, in pre-contracted tracheal rings. This suggests potential applications in treating respiratory conditions (Soliman et al., 2017).

Crystal Structure Analysis

The crystal structure of cyanopyridine compounds, which are structurally related to this compound, has been studied. Such analyses are crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields, including material science and drug design (Yang et al., 2011).

Pharmaceutical Research

In pharmaceutical research, nicotinonitrile derivatives, similar to this compound, have been explored for their potential as therapeutic agents. For example, some studies have looked into their use as inhibitors of membrane lipid peroxidation, exploring their antioxidant capabilities and potential as radical scavengers (Dinis et al., 1994).

Antimicrobial Activities

Several studies have utilized nicotinonitrile derivatives to synthesize new heterocyclic substances with promising antimicrobial activities against a range of bacteria and yeast. This demonstrates the potential of these compounds in developing new antimicrobial agents (Behbehani et al., 2011).

Properties

IUPAC Name |

5-acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O2/c1-9-14(10(2)22)6-11(8-20)15(21-9)23-13-5-3-4-12(7-13)16(17,18)19/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNMIWIKBPXKCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C(F)(F)F)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-3-[(3-chloro-4-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2657948.png)

![3-(2-Bromophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2657951.png)

![3-[(2,5-dimethylphenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2657954.png)

![N,N'-((3aR,4S,7R,7aS)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2657956.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2657958.png)

![1-[1-(4-Fluorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2657967.png)